3-(5-Methylthiazol-2-yl)isoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methylthiazol-2-yl)isoxazol-5-amine is a heterocyclic compound that combines the structural features of thiazole and isoxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylthiazol-2-yl)isoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction between nitrile oxides and alkynes, which forms the isoxazole ring . The thiazole ring can be introduced through various synthetic strategies, including the use of thioamides and α-haloketones .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts such as Cu(I) or Ru(II) are often employed to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Methylthiazol-2-yl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in heterocyclic chemistry, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The products of these reactions vary widely but can include derivatives with enhanced biological activity or modified physical properties .
Wissenschaftliche Forschungsanwendungen
3-(5-Methylthiazol-2-yl)isoxazol-5-amine has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(5-Methylthiazol-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylisoxazol-3-amine: Shares the isoxazole ring but lacks the thiazole moiety.
2-Amino-5-methylthiazole: Contains the thiazole ring but not the isoxazole ring.
Uniqueness
3-(5-Methylthiazol-2-yl)isoxazol-5-amine is unique due to the combination of both thiazole and isoxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C7H7N3OS |
---|---|
Molekulargewicht |
181.22 g/mol |
IUPAC-Name |
3-(5-methyl-1,3-thiazol-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H7N3OS/c1-4-3-9-7(12-4)5-2-6(8)11-10-5/h2-3H,8H2,1H3 |
InChI-Schlüssel |
VBVKLQHODYYVNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(S1)C2=NOC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.